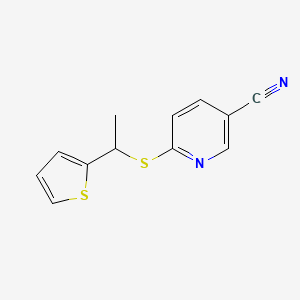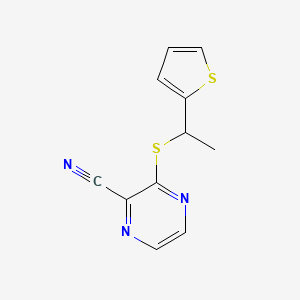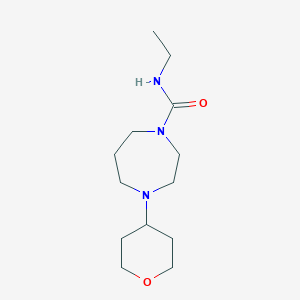![molecular formula C15H26N4O2 B7593734 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is of interest due to its unique structure and potential for use in various fields of study. In
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It may also reduce the activity of certain enzymes, such as COX-2, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea in lab experiments is its potential as a safer alternative to traditional pain medications. It may have fewer side effects and be less addictive than opioids.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. More research is needed to determine how this compound works and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea. One area of interest is its potential as a treatment for chronic pain. Studies have shown that this compound can reduce pain in animal models, and more research is needed to determine its potential as a treatment for chronic pain in humans.
Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that this compound can reduce inflammation in animal models, and more research is needed to determine its potential as a treatment for these diseases in humans.
In conclusion, 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea is a chemical compound that has shown potential in various scientific research applications. Its unique structure and potential as a safer alternative to traditional pain medications make it an area of interest for future research. More studies are needed to determine its mechanism of action, potential side effects, and its potential as a treatment for chronic pain and inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea involves the reaction of 4-methylcyclohexylisocyanate with 1-(3-methoxypropyl)-1H-pyrazole-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea has shown potential in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an analgesic agent. Studies have shown that this compound can reduce pain in animal models, and it may have fewer side effects than traditional pain medications.
Propiedades
IUPAC Name |
1-[1-(3-methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-4-6-13(7-5-12)16-15(20)17-14-8-10-19(18-14)9-3-11-21-2/h8,10,12-13H,3-7,9,11H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSYPUJATHBFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=NN(C=C2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)